![molecular formula C15H20N2O2S B6456042 2-(cyclopentylsulfanyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one CAS No. 2549052-23-3](/img/structure/B6456042.png)
2-(cyclopentylsulfanyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Cyclopentylsulfanyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one is a novel compound that has been developed in recent years as a potential therapeutic agent for a variety of diseases. It belongs to the class of azetidinones, which are a group of compounds that possess a unique five-membered ring structure. This compound has been studied for its potential medicinal properties, particularly for its ability to interact with certain proteins and enzymes in the body.
科学研究应用
2-(Cyclopentylsulfanyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one has been studied for its potential medicinal applications. It has been found to interact with certain proteins and enzymes, such as kinases and phosphatases, which are involved in the regulation of cell proliferation and apoptosis. In addition, it has been found to possess anti-inflammatory, anti-viral, and anti-cancer properties. Furthermore, it has been found to be effective in the treatment of various diseases, such as diabetes, Alzheimer’s disease, and Parkinson’s disease.
作用机制
The exact mechanism of action of 2-(cyclopentylsulfanyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one is not yet fully understood. However, it is believed to interact with certain proteins and enzymes in the body, such as kinases and phosphatases, which are involved in the regulation of cell proliferation and apoptosis. In addition, it has been found to possess anti-inflammatory, anti-viral, and anti-cancer properties.
Biochemical and Physiological Effects
2-(Cyclopentylsulfanyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one has been found to possess a range of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-viral, and anti-cancer properties. In addition, it has been found to interact with certain proteins and enzymes, such as kinases and phosphatases, which are involved in the regulation of cell proliferation and apoptosis. Furthermore, it has been found to be effective in the treatment of various diseases, such as diabetes, Alzheimer’s disease, and Parkinson’s disease.
实验室实验的优点和局限性
2-(Cyclopentylsulfanyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one has several advantages and limitations when used in laboratory experiments. One of the major advantages is that it is relatively easy to synthesize, meaning that it can be produced in large quantities. In addition, it is relatively stable, meaning that it can be stored for long periods of time without losing its potency. However, one of the major limitations is that it is not water soluble, meaning that it must be dissolved in an organic solvent before use.
未来方向
The potential applications of 2-(cyclopentylsulfanyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one are still being explored. Future research could focus on developing more effective synthesis methods for this compound, as well as exploring its potential applications in other areas such as cancer therapy, neurological disorders, and autoimmune diseases. Additionally, further research could be conducted to investigate the compound’s mechanism of action in more detail, as well as its potential side effects and toxicity. Finally, further research could be conducted to explore the potential of this compound as a drug delivery system.
合成方法
2-(Cyclopentylsulfanyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one is synthesized through a multi-step process involving several reactions. The first step involves the reaction of an amine with an aldehyde to form an imine. This imine is then reacted with a sulfonyl chloride to form a sulfonamide. The sulfonamide is then reacted with an alkyl halide to form an azetidinone. Finally, the azetidinone is subjected to a Wittig reaction to form the desired compound.
属性
IUPAC Name |
2-cyclopentylsulfanyl-1-(3-pyridin-4-yloxyazetidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c18-15(11-20-14-3-1-2-4-14)17-9-13(10-17)19-12-5-7-16-8-6-12/h5-8,13-14H,1-4,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNSTTHKGUBZSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CC(C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

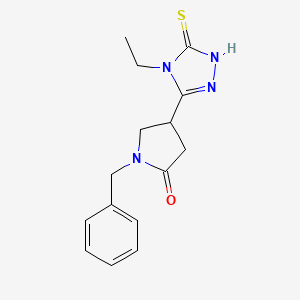
![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]benzamide](/img/structure/B6455967.png)
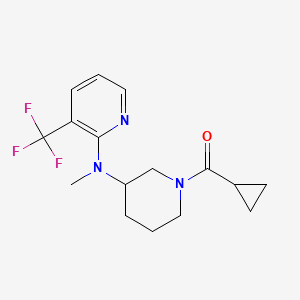
![ethyl 2-[2-(3,5-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]acetate](/img/structure/B6455979.png)
![N-cyclohexyl-2-[2-(2,5-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]acetamide](/img/structure/B6455985.png)

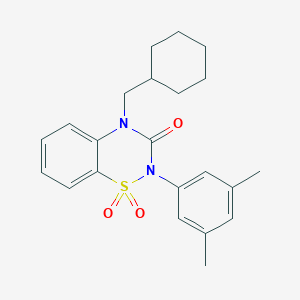
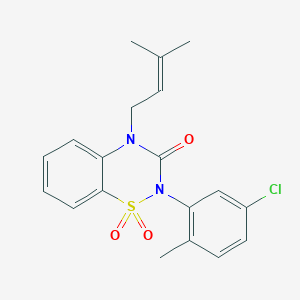
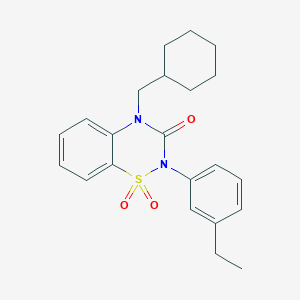
![1-[(4-propoxyphenyl)methyl]-4-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one](/img/structure/B6456012.png)
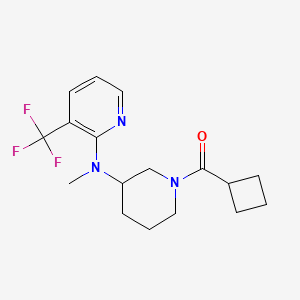

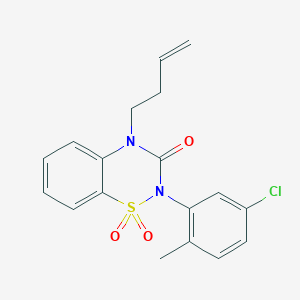
![1-[1-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-3-hydroxypropan-2-yl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6456044.png)